N-(6-(1H-吡唑-1-基)嘧啶-4-基)-4-氧代-4H-色满-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves the coupling of pyrazole and pyrimidine derivatives. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another study reported the synthesis of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives including hydrazones, pyrazoles, and oxadiazole-2-thiol .Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide” are not available, similar compounds have been synthesized through reactions with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a predicted boiling point of 492.7±35.0 °C, a predicted density of 1.38±0.1 g/cm3, and a predicted pKa of 5.08±0.10 .科学研究应用
合成与生物学评估
Rahmouni 等人 (2016) 的一项研究重点关注新型吡唑并嘧啶衍生物的合成,包括与 N-(6-(1H-吡唑-1-基)嘧啶-4-基)-4-氧代-4H-色满-2-甲酰胺 相似的结构,因为它们具有作为抗癌和抗 5-脂氧合酶剂的潜力。合成的化合物针对 HCT-116 和 MCF-7 癌细胞系评估了它们的细胞毒活性,以及抑制 5-脂氧合酶(一种参与炎症和癌症的酶)的能力。该研究的发现有助于理解这些化合物的构效关系,突出了它们在治疗应用中的潜力 (Rahmouni 等人,2016)。
抗菌和抗真菌活性
Banothu 等人 (2013) 报道了通过将 2-氨基-4-芳基-4H-苯并[h]色满-3-腈与 2-氧代-2H-色满-3-羧酸缩合,合成了一种新型稠合吡喃并嘧啶酮,其结构与目标化合物相关。该研究重点介绍了这些化合物对各种细菌菌株(如大肠杆菌)的显著体外抗菌活性,以及对念珠菌的抗真菌活性,证明了它们在开发新型抗菌剂方面的潜力 (Banothu 等人,2013)。
合成催化
Heravi 等人 (2007) 探索了杂多酸在合成与目标化合物密切相关的 6-芳基-1H-吡唑并[3,4-d]嘧啶-4[5H]-酮中的应用。该研究展示了一种有效的催化方法,可以为合成此类化合物提供一种可持续且高产的方法,这些化合物在包括药物化学在内的各种科学研究应用中都受到关注 (Heravi 等人,2007)。
未来方向
The future directions for research on “N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-4-oxo-4H-chromene-2-carboxamide” could involve further exploration of its synthesis, characterization, and potential biological activities. For instance, a new hybrid compound with promising biological activity was efficiently synthesized by the reaction of a similar compound with Vilsmeier–Haack reagent and subsequent treatment with ammonium carbonate .
属性
IUPAC Name |
4-oxo-N-(6-pyrazol-1-ylpyrimidin-4-yl)chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3/c23-12-8-14(25-13-5-2-1-4-11(12)13)17(24)21-15-9-16(19-10-18-15)22-7-3-6-20-22/h1-10H,(H,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEBDWJAOSDPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。